Methyl 2-amino-3-hydroxybutanoate hydrochloride

Catalog No.
S1902506
CAS No.
62076-66-8
M.F
C5H12ClNO3
M. Wt
169.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3-hydroxybutanoate hydrochloride

CAS Number

62076-66-8

Product Name

Methyl 2-amino-3-hydroxybutanoate hydrochloride

IUPAC Name

methyl 2-amino-3-hydroxybutanoate;hydrochloride

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H

InChI Key

OZSJLLVVZFTDEY-UHFFFAOYSA-N

SMILES

CC(C(C(=O)OC)N)O.Cl

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl

Methyl 2-amino-3-hydroxybutanoate hydrochloride (Methyl 2-A3HB HCl) is a compound with a structure similar to the naturally occurring neurotransmitter N-methyl-D-aspartate (NMDA) []. However, limited information is currently available regarding its specific applications in scientific research.

Here's what we can glean from available resources:

  • Potential Role in Studying Amino Acid Metabolism

    Methyl 2-A3HB HCl possesses a similar structure to certain amino acids. This raises the possibility that it could be used in research to study amino acid metabolism pathways within cells [, ].

  • Research Chemical

    Due to the lack of extensive research on Methyl 2-A3HB HCl, it is primarily offered by chemical suppliers as a research chemical [, ]. This means scientists can potentially obtain it for various research purposes, though specific applications may not be widely documented.

Methyl 2-amino-3-hydroxybutanoate hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO₃ and a molecular weight of 169.61 g/mol. It is commonly used in biochemical research and has garnered attention for its potential applications in various fields, including medicinal chemistry and proteomics. The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various laboratory applications .

The mechanism of action of MHBH is not well understood and further research is needed [].

Typical of amino acids and their derivatives. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Deamination: The amino group may be removed under certain conditions, leading to the formation of corresponding keto acids.
  • Transamination: This reaction can occur with other amino acids, facilitating the transfer of amino groups.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential modifications for therapeutic purposes .

The biological activity of methyl 2-amino-3-hydroxybutanoate hydrochloride is primarily linked to its role as an amino acid derivative. It exhibits properties that may influence metabolic pathways, particularly those involving protein synthesis and neurotransmitter regulation. Its structural similarity to natural amino acids suggests potential interactions with biological receptors, although specific studies on its pharmacological effects remain limited .

Methyl 2-amino-3-hydroxybutanoate hydrochloride can be synthesized through several methods:

  • Starting from L-Threonine: This method involves converting L-threonine into the methyl ester followed by hydrolysis and subsequent reaction with hydrochloric acid.
  • Chemical Synthesis: Various synthetic routes have been developed, often involving the protection of functional groups followed by selective deprotection and reaction steps to form the desired product.

The choice of synthesis method often depends on the required purity and yield for specific applications .

Methyl 2-amino-3-hydroxybutanoate hydrochloride has several applications:

  • Biochemical Research: It is utilized in studies involving protein structure and function due to its role as an amino acid derivative.
  • Pharmaceutical Development: The compound may serve as a precursor or building block for developing new drugs targeting metabolic disorders or neurological conditions.
  • Nutritional Supplements: Its potential benefits in enhancing metabolic processes make it a candidate for dietary supplements aimed at improving health outcomes .

Methyl 2-amino-3-hydroxybutanoate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
L-ThreonineC₄H₉NO₃Natural amino acid; essential for protein synthesis.
Methyl L-threonineC₅H₁₁NO₃Methylated form; used in similar applications but less studied.
L-AlanineC₃H₇NO₂Simple amino acid; widely used in protein synthesis but lacks hydroxyl group.

Methyl 2-amino-3-hydroxybutanoate hydrochloride is unique due to its specific hydroxyl and amino functional groups, which may confer distinct biochemical properties compared to these similar compounds .

Sequence

X

Dates

Modify: 2023-08-16

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